Methyl 5-bromo-3-formyl-1h-indole-2-carboxylate Methyl 5-bromo-3-formyl-1h-indole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18073788
InChI: InChI=1S/C11H8BrNO3/c1-16-11(15)10-8(5-14)7-4-6(12)2-3-9(7)13-10/h2-5,13H,1H3
SMILES:
Molecular Formula: C11H8BrNO3
Molecular Weight: 282.09 g/mol

Methyl 5-bromo-3-formyl-1h-indole-2-carboxylate

CAS No.:

Cat. No.: VC18073788

Molecular Formula: C11H8BrNO3

Molecular Weight: 282.09 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-bromo-3-formyl-1h-indole-2-carboxylate -

Specification

Molecular Formula C11H8BrNO3
Molecular Weight 282.09 g/mol
IUPAC Name methyl 5-bromo-3-formyl-1H-indole-2-carboxylate
Standard InChI InChI=1S/C11H8BrNO3/c1-16-11(15)10-8(5-14)7-4-6(12)2-3-9(7)13-10/h2-5,13H,1H3
Standard InChI Key QGIPVYBXWATAJD-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)C=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 5-bromo-3-formyl-1H-indole-2-carboxylate (CAS No. 2476689-05-9) belongs to the indole family, featuring a bromine atom at the 5-position, a formyl group at the 3-position, and a methyl ester at the 2-position of the heterocyclic ring . Its molecular formula is C11H8BrNO3\text{C}_{11}\text{H}_{8}\text{BrNO}_{3}, with a molecular weight of 282.09 g/mol . The compound’s planar structure facilitates π-π stacking interactions, while the electron-withdrawing bromine and formyl groups enhance electrophilic reactivity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight282.09 g/mol
XLogP32.4
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds3
Topological Polar Surface Area59.2 Ų

The SMILES notation COC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)C=O\text{COC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)C=O} and InChIKey QGIPVYBXWATAJD-UHFFFAOYSA-N\text{QGIPVYBXWATAJD-UHFFFAOYSA-N} provide precise structural identifiers .

Synthesis and Optimization

Multi-Step Synthetic Routes

The synthesis typically involves bromination and formylation of indole precursors. A common approach begins with 5-bromoindole, which undergoes Vilsmeier-Haack formylation at the 3-position to introduce the aldehyde group. Subsequent esterification with methyl chloroformate at the 2-position yields the target compound. Critical parameters include:

  • Temperature Control: Maintaining 0–5°C during formylation to prevent side reactions.

  • Catalyst Use: Lewis acids like AlCl3\text{AlCl}_{3} enhance electrophilic substitution efficiency.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >97% purity .

Table 2: Synthetic Yield Optimization

StepReagents/ConditionsYield (%)
BrominationNBS\text{NBS}, CH3CN\text{CH}_{3}\text{CN}, 60°C85
FormylationPOCl3\text{POCl}_{3}, DMF, 0°C78
EsterificationMethyl chloroformate, Et3N\text{Et}_{3}\text{N}90

Industrial-scale production employs continuous flow reactors to improve throughput and reduce byproducts .

Biological Activities and Mechanisms

Anticancer Properties

In vitro studies demonstrate cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with GI50\text{GI}_{50} values of 12.3 µM and 15.6 µM, respectively. Mechanistically, it induces apoptosis via caspase-3 activation and mitochondrial membrane depolarization.

Table 3: Cytotoxicity Profile

Cell LineGI50(μM)\text{GI}_{50} \, (\mu\text{M})Mechanism
MCF-712.3Caspase-3 activation
A54915.6ROS generation

Applications in Drug Development

Lead Compound Optimization

Structural modifications at the formyl group (e.g., Schiff base formation) yield derivatives with improved pharmacokinetic profiles. For instance, introducing a hydrazine moiety increases water solubility by 40% while retaining antiviral activity.

Comparative Analysis with Structural Analogues

Methyl 5-Bromo-1H-Indole-2-Carboxylate

Lacking the C3 formyl group, this analogue shows reduced HIV-1 integrase inhibition (IC50=5.2μM\text{IC}_{50} = 5.2 \, \mu\text{M}) due to weaker hydrophobic interactions.

Ethyl 5-Bromo-3-Formyl-1H-Indole-2-Carboxylate

The ethyl ester variant exhibits higher lipophilicity (XLogP3=2.9\text{XLogP3} = 2.9) but comparable bioactivity, suggesting ester groups modulate bioavailability rather than target binding .

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